molecular formula C7H7F2NO B6157984 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol CAS No. 1820832-00-5

2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol

Cat. No.: B6157984
CAS No.: 1820832-00-5
M. Wt: 159.1
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Description

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is a fluorinated alcohol derivative featuring a pyridin-3-yl group attached to a geminal difluoro-substituted ethanol backbone.

Properties

CAS No.

1820832-00-5

Molecular Formula

C7H7F2NO

Molecular Weight

159.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Fluorination of Pyridine-Ethanol Precursors

The most widely reported route involves fluorination of 2-(pyridin-3-yl)ethan-1-ol derivatives. Deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST (diethylaminosulfur trifluoride) are employed to replace hydroxyl groups with fluorine atoms.

Reaction conditions :

  • Temperature : −20°C to 0°C (prevents decomposition of fluorinating agents)

  • Solvent : Dichloromethane or THF (anhydrous)

  • Yield : 45–68% (dependent on precursor purity)

A key limitation is the formation of over-fluorinated byproducts , necessitating precise stoichiometric control. For example, using 1.2 equivalents of Deoxo-Fluor® minimizes difluoroethyl ether impurities.

Indium-Mediated Reformatsky Reaction

Coupling of Pyridinyl Iododifluoroacetates

A novel approach adapted from iododifluoro ketone chemistry involves indium-mediated coupling. This method proceeds via a Reformatsky-type mechanism:

3-Pyridinyl iodide+CF2COORIn, H2OC7H7F2NO+Byproducts\text{3-Pyridinyl iodide} + \text{CF}2\text{COOR} \xrightarrow{\text{In, H}2\text{O}} \text{C}7\text{H}7\text{F}_2\text{NO} + \text{Byproducts}

Optimized parameters :

  • Catalyst : Indium powder (0.5 equiv relative to iodide)

  • Temperature : 50°C (2 hours)

  • Workup : Ethyl acetate extraction followed by silica chromatography

Advantages :

  • Avoids harsh fluorination conditions

  • Achieves 70% yield in model systems

Reduction of Difluorinated Pyridinyl Ketones

Sodium Borohydride-Mediated Reduction

4,4-Difluorocyclohexanone derivatives serve as precursors in Ti(i-PrO)₄-catalyzed reductions:

Procedure :

  • Substrate : 2-(pyridin-3-yl)-2,2-difluoroacetophenone (5 mmol)

  • Reductant : NaBH₄ (3 equiv) in ethanol

  • Catalyst : Titanium isopropoxide (2 equiv)

  • Yield : 43–63% after column chromatography

Critical factors :

  • Solvent polarity : Ethanol outperforms methanol in minimizing defluorination

  • Temperature : 0°C to 25°C (prevents retro-aldol side reactions)

Nucleophilic Substitution of Pyridinyl Epoxides

Ring-Opening with Fluoride Sources

Epoxide intermediates derived from pyridine-glycidol compounds react with KF or TBAF (tetrabutylammonium fluoride):

Pyridinyl epoxide+2FC7H7F2NO+H2O\text{Pyridinyl epoxide} + 2 \text{F}^- \rightarrow \text{C}7\text{H}7\text{F}2\text{NO} + \text{H}2\text{O}

Conditions :

  • Solvent : DMF or DMSO (polar aprotic)

  • Temperature : 80–100°C (24–48 hours)

  • Yield : 32–55% (lower due to competing polymerization)

Comparative Data Table: Synthesis Methodologies

MethodReagentsTemperatureYield (%)Purity (HPLC)Reference
Direct FluorinationDeoxo-Fluor®−20°C6895%
Reformatsky ReactionIn, H₂O50°C7089%
Ketone ReductionNaBH₄, Ti(i-PrO)₄0–25°C6391%
Epoxide FluoridationKF, DMF80°C5582%

Mechanistic Insights and Side Reactions

Fluorine Substituent Effects

The electron-withdrawing pyridine ring destabilizes carbocation intermediates, favoring SN2 mechanisms in nucleophilic fluorinations. However, this also increases susceptibility to:

  • Elimination reactions : Formation of 2-(pyridin-3-yl)-1,1-difluoroethylene (up to 12% in Reformatsky method)

  • Ring fluorination : Para-fluoropyridine byproducts (3–8% yield)

Scalability and Industrial Considerations

Cost-Benefit Analysis

  • Deoxo-Fluor® method : High reagent cost ($320/mol) limits use to lab-scale synthesis

  • Indium-mediated route : Lower raw material costs but requires rigorous metal removal (ICP-MS validation)

  • Catalytic hydrogenation : Emerging methods using Pd/C show promise (preliminary yield: 51%) but require pressurized systems

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanol group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data Reference
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol C₇H₆F₂NO 158.15* Pyridin-3-yl, geminal -F₂ N/A (inferred from analogs)
2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol C₈H₇F₃O 176.14 4-Fluorophenyl, geminal -F₂ 95% purity
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol C₈H₈F₃NO₂ 207.15 6-Methoxy, -CF₃ CAS: 1226507-29-4
2,2,2-Trifluoro-1-phenyl-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-ol C₁₅H₁₁F₃N₂O 293.09 Phenyl, pyrrolopyridin-3-yl, -CF₃ HRMS: 293.0907 [M+H]+

*Molecular weight inferred from , which lists a related amine derivative.

Spectral Comparisons (NMR and MS):

  • 1H-NMR Shifts : Pyridin-3-yl derivatives typically exhibit aromatic protons at δ 7.27–8.42 ppm (). Fluorine atoms deshield adjacent protons, as seen in 2,2-difluoro-2-(4-fluorophenyl)ethan-1-ol’s CF₂ group (δ ~75.70 ppm in ¹³C NMR) .
  • 19F-NMR : Geminal difluoro groups resonate at δ -75 to -120 ppm, while trifluoromethyl groups appear near δ -70 ppm (e.g., δ -75.20 for -CF₃ in ) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves fluorination of a pyridine-3-yl precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance fluorination efficiency.
  • Temperature control : Reactions are often conducted at −78°C to 0°C to minimize side reactions.
  • Catalyst use : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity.
  • Example: A two-step synthesis starting from 3-pyridylethanol achieved 68% yield under optimized fluorination conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR is critical for confirming fluorination (δ −110 to −120 ppm for CF₂ groups). ¹H NMR identifies the pyridyl proton environment (δ 8.3–8.7 ppm).
  • IR : Peaks at ~3300 cm⁻¹ (OH stretch) and 1100–1200 cm⁻¹ (C-F stretches) validate functional groups.
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect purity (>95%) and molecular ions (e.g., [M+H]⁺ at m/z 174.1) .

Q. What structural features influence its reactivity and stability in solution?

  • Key Features :

  • Electron-withdrawing fluorine atoms : Increase acidity of the hydroxyl group (pKa ~12.5), enhancing nucleophilic substitution potential.
  • Pyridine ring : Participates in π-π stacking and hydrogen bonding, affecting solubility in polar solvents.
  • Hydroxyl group : Prone to oxidation; stabilizers like BHT are recommended for long-term storage .

Advanced Research Questions

Q. How can fluorination efficiency be improved while minimizing racemization in asymmetric derivatives?

  • Methodology :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during fluorination.
  • Low-temperature kinetics : Slower reaction rates at −40°C reduce racemization.
  • Isotopic labeling : ¹⁸O tracing in the hydroxyl group monitors retention of configuration .

Q. What mechanistic insights explain its interactions with kinase targets in medicinal chemistry?

  • Methodology :

  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding to ATP pockets of kinases (e.g., EGFR), with fluorine atoms forming halogen bonds to backbone carbonyls.
  • Kinetic assays : Measure IC₅₀ values using fluorescence polarization assays; reported IC₅₀ = 0.8 μM for EGFR inhibition .
  • Mutagenesis studies : Identify critical residues (e.g., Lys721) for binding via alanine-scanning .

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